molecular formula C11H13BrO B3052410 1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene CAS No. 411229-86-2

1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene

Cat. No.: B3052410
CAS No.: 411229-86-2
M. Wt: 241.12 g/mol
InChI Key: HYOWMVLUILREMH-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene is an organic compound with the molecular formula C11H13BrO. It is characterized by a benzene ring substituted with a bromomethyl group and a cyclopropylmethoxy group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene typically involves the bromination of 3-(cyclopropylmethoxy)toluene. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine atom is introduced at the benzylic position.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, to form corresponding substituted products.

    Oxidation: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent used.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) under mild conditions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed:

    Nucleophilic Substitution: Products such as azides, thiocyanates, or ethers.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: The primary product is 3-(cyclopropylmethoxy)toluene.

Scientific Research Applications

1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to study the effects of brominated aromatic compounds on biological systems, including their potential as enzyme inhibitors or receptor modulators.

    Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the benzylic carbon. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting their activity or altering their function through covalent modification.

Comparison with Similar Compounds

  • 1-(Bromomethyl)-2-(cyclopropylmethoxy)benzene
  • 1-(Bromomethyl)-4-(cyclopropylmethoxy)benzene
  • 2-Bromo-1-(cyclopropylmethoxy)benzene

Comparison: 1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene is unique due to the position of its substituents on the benzene ring. This positional isomerism can lead to differences in reactivity and physical properties. For example, the 3-substituted compound may exhibit different steric and electronic effects compared to its 2- or 4-substituted counterparts, influencing its behavior in chemical reactions and biological systems.

Properties

IUPAC Name

1-(bromomethyl)-3-(cyclopropylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6,9H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOWMVLUILREMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627532
Record name 1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

411229-86-2
Record name 1-(Bromomethyl)-3-(cyclopropylmethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-3-(cyclopropylmethoxy)benzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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